molecular formula C24H20BrNO3 B15112080 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol

2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol

Cat. No.: B15112080
M. Wt: 450.3 g/mol
InChI Key: XNFUTZNUQZVCJY-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol is a complex organic compound that features a bromophenyl group, an oxazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled conditions such as specific pH, temperature, and solvent environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution of the bromine atom can produce various substituted phenyl derivatives .

Scientific Research Applications

2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The oxazole ring and phenol group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The bromophenyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol is unique due to its combination of an oxazole ring, bromophenyl group, and phenol group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H20BrNO3

Molecular Weight

450.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylphenyl)methoxy]phenol

InChI

InChI=1S/C24H20BrNO3/c1-15-3-5-17(6-4-15)14-28-20-11-12-21(22(27)13-20)24-23(16(2)26-29-24)18-7-9-19(25)10-8-18/h3-13,27H,14H2,1-2H3

InChI Key

XNFUTZNUQZVCJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(C(=NO3)C)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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